Product packaging for Biladiene-ab(Cat. No.:)

Biladiene-ab

Cat. No.: B1264667
M. Wt: 300.4 g/mol
InChI Key: OAXJHPCTMFESSL-AZSRAVPMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biladiene-ab is a linear tetrapyrrole compound that serves as a versatile non-aromatic scaffold in photochemical and catalytic research. Unlike macrocyclic tetrapyrroles like porphyrins, the biladiene structure offers conformational flexibility and tunable photophysical properties . This reagent is a key precursor for synthesizing various porphyrinoids and studying tetrapyrrole coordination chemistry . Researchers value biladiene derivatives for their strong absorption of visible light and their ability to act as efficient photosensitizers. For instance, palladium complexes of structurally similar biladienes demonstrate high singlet oxygen quantum yields (ΦΔ > 0.8), making them exceptional candidates for application in Photodynamic Therapy (PDT) . The mechanism of action typically involves light absorption, intersystem crossing to a triplet excited state facilitated by heavy atoms when complexed, and subsequent energy transfer to ground-state oxygen to generate cytotoxic singlet oxygen (1O2) . Beyond photomedicine, biladiene metal complexes are explored as novel photocatalysts, including for processes like CO2 reduction, leveraging their rich redox chemistry and visible-light absorption profile . The 10,10-dimethylbiladiene architecture, in particular, provides enhanced stability for handling and experimentation . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16N4 B1264667 Biladiene-ab

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

(5E)-2-[(E)-pyrrol-2-ylidenemethyl]-5-[[5-(1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]pyrrole

InChI

InChI=1S/C19H16N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-11,13,21,23H,12H2/b14-11+,18-13+

InChI Key

OAXJHPCTMFESSL-AZSRAVPMSA-N

Isomeric SMILES

C1=C/C(=C\C2=N/C(=C/C3=CC=C(N3)CC4=CC=CN4)/C=C2)/N=C1

Canonical SMILES

C1=CC(=CC2=NC(=CC3=CC=C(N3)CC4=CC=CN4)C=C2)N=C1

Origin of Product

United States

Synthetic Methodologies for Biladiene Ab Frameworks and Analogues

De Novo Synthesis Strategies for Biladiene-ab

De novo synthesis refers to the construction of the this compound framework from basic building blocks. These strategies are crucial for creating novel biladiene structures with specific substitution patterns.

The foundation of this compound synthesis lies in pyrrole (B145914) chemistry. Pyrroles are five-membered aromatic heterocycles that serve as the fundamental building blocks for the tetrapyrrole macrocycle. nih.gov The synthesis of functionalized pyrroles is a critical first step, as the substituents on the initial pyrrole units will ultimately dictate the properties of the final this compound compound. nih.govmetu.edu.tr

Various methods exist for synthesizing the requisite pyrrole precursors. nih.gov A common approach involves the condensation of α-hydroxyketones with β-dicarbonyl compounds and primary amines. mdpi.com For instance, the reaction of phenacyl alcohols, 3-oxobutanenitrile, and anilines can produce highly functionalized pyrroles in good yields. mdpi.com Another strategy utilizes the cyclocondensation of enones with aminoacetonitriles. nih.gov These precursor syntheses allow for the introduction of a wide array of functional groups, which is essential for building complex, unsymmetrically substituted biladienes. rsc.orgwhiterose.ac.uk Once synthesized, these monopyrrolic units are coupled to form dipyrromethanes or tripyrranes, which are key intermediates in the construction of the open-chain tetrapyrrole. nih.gov

The most versatile and widely used method for constructing the open-chain tetrapyrrole backbone of this compound is the a,c-biladiene route. nih.gov This strategy offers a high degree of control over the final substituent pattern, allowing for the synthesis of completely unsymmetrical porphyrins and their linear precursors. whiterose.ac.uknih.gov

The general approach involves the condensation of two dipyrromethane units or a dipyrromethane with two formylpyrroles. nih.gov A typical synthesis of a symmetrical 1,19-dimethyl-a,c-biladiene involves the condensation of a dipyrromethane-1,9-dicarboxylic acid with two equivalents of a 2-formyl-5-methylpyrrole. nih.gov For unsymmetrical structures, stepwise condensation strategies are employed. rsc.orgnih.gov

A key challenge in working with linear tetrapyrroles is their inherent instability; they can be prone to decomposition or cyclization. acs.orgnih.gov To overcome this, strategies such as the introduction of gem-dimethyl groups at the sp³-hybridized C10 position have been developed. This modification sterically hinders the deprotonation and subsequent cyclization that can lead to the formation of corrole (B1231805) or porphyrin macrocycles, thus lending stability to the linear biladiene framework. acs.orgnih.gov The reaction of 1,19-di-unsubstituted b-bilene salts with α-ketoesters has also been shown to proceed through an a,c-biladiene salt intermediate to form isoporphyrins and porphyrins. nih.gov

Biladienone and bilatrienone represent oxidized forms of the biladiene framework. These architectures can be synthesized through the coupled oxidation of metalloporphyrins, a method that mimics the biological degradation of heme. researchgate.netsci-hub.se

In this process, tetraarylporphyrin iron complexes are oxidized, leading to the cleavage of the macrocycle at a meso-position to yield two primary linear tetrapyrroles: biladien-ab-1-one (biladienone) and bilindione. sci-hub.se The isolated biladienone typically possesses a hydroxyl group at the 15-position. sci-hub.senih.gov

The selectivity between biladienone and bilindione formation is influenced by the electronic nature of the substituents on the aryl groups of the parent porphyrin. sci-hub.se Electron-donating groups tend to favor the formation of biladienone, while electron-withdrawing groups favor bilindione. sci-hub.se

Once formed, the 15-hydroxybiladien-ab-one can be converted to a bilatrien-abc-one through an acid-catalyzed dehydration reaction. sci-hub.senih.gov This elimination of water extends the conjugation of the system. sci-hub.se

PrecursorProductReagents/ConditionsYield (%)Reference
Tetraarylporphyrin Iron Complex (R=H)5,10,15-triaryl-19-aroyl-15-hydroxybiladien-ab-oneCoupled Oxidation74 nih.gov
Tetraarylporphyrin Iron Complex (R=OMe)5,10,15-triaryl-19-aroyl-15-hydroxybiladien-ab-oneCoupled Oxidation85 nih.gov
Tetraarylporphyrin Iron Complex (R=COOMe)5,10,15-triaryl-19-aroyl-15-hydroxybiladien-ab-oneCoupled Oxidation44 nih.gov
Tetraarylporphyrin Iron Complex (R=CN)5,10,15-triaryl-19-aroyl-15-hydroxybiladien-ab-oneCoupled Oxidation28 nih.gov
5,10,15-triaryl-19-aroyl-15-hydroxybiladien-ab-one5,10,15-triaryl-19-aroylbilatrien-abc-oneAcetic acid or mesoporous silica- sci-hub.senih.gov

Strategies for Constructing the this compound Macrocycle (e.g., a,c-biladiene routes)

Post-Synthetic Derivatization and Functionalization

Post-synthetic modification involves the chemical alteration of the pre-formed this compound framework. This approach is powerful for introducing specific functionalities and systematically tuning the electronic and photophysical properties of the molecule.

A key strategy for modifying the properties of this compound complexes is the extension of their π-conjugated system. This is often achieved by introducing aryl and alkynyl substituents at the peripheral β-positions of the terminal pyrrole rings. researchgate.net The introduction of these substituents can significantly red-shift the absorption spectrum of the biladiene, which is advantageous for applications such as photodynamic therapy. researchgate.netresearchgate.net

The most common method for this functionalization is the Sonogashira cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction couples a halogenated biladiene (typically brominated) with a terminal alkyne. researchgate.netchemrxiv.org By varying the electronic nature of the aryl group on the alkyne (i.e., using electron-donating or electron-withdrawing groups), the redox potentials and photophysical properties of the resulting biladiene can be systematically tuned. chemrxiv.orgrsc.orgresearchgate.net For example, extending the π-conjugation through the addition of phenylacetylene (B144264) groups facilitates the reduction of the biladiene core but makes its oxidation more difficult. chemrxiv.orgrsc.org

Biladiene DerivativeSubstituent (R)First Oxidation Potential (V vs Fc+/Fc)1O2 Quantum Yield (ΦΔ)Reference
Pd[DMBil1]-0.440.54 chemrxiv.org
Pd[DMBil2–H]H0.510.59 chemrxiv.org
Pd[DMBil2–NMe2]NMe20.330.04 rsc.org
Pd[DMBil2–OMe]OMe0.550.17 rsc.org
Pd[DMBil2–CF3]CF30.610.58 chemrxiv.org
Pd[DMBil2–NO2]NO20.630.63 chemrxiv.org

To enable the introduction of peripheral substituents via cross-coupling reactions, the biladiene framework must first be selectively halogenated. Regioselective bromination at the 2- and 18-positions (the β-carbons of the terminal pyrrole rings) is a well-established and crucial step in the functionalization of this compound scaffolds. researchgate.netchemrxiv.org

This selective dibromination is typically achieved using N-bromosuccinimide (NBS). nih.govresearchgate.net The reaction provides the necessary aryl bromide "handles" for subsequent reactions like the Sonogashira coupling. chemrxiv.org The protocol has been successfully applied to palladium-complexed biladienes, yielding the 2,18-dibrominated product in excellent yields. researchgate.net This regioselectivity is critical, as it directs the subsequent functionalization to the termini of the linear tetrapyrrole, allowing for maximal extension of the π-system. researchgate.netresearchgate.net

Synthesis of Bridged and Macrocyclic Biladiene Analogues

The synthesis of bridged and macrocyclic structures from open-chain this compound precursors represents a significant area of research, primarily driven by the desire to create porphyrinoids with tailored electronic and structural properties. These macrocyclization reactions transform the flexible biladiene framework into a more rigid, conjugated system.

One prominent strategy involves the metal-templated or acid-catalyzed oxidative cyclization of 1,19-diunsubstituted a,c-biladienes to form corroles, which are ring-contracted porphyrin analogues. researchgate.netresearchgate.net The conditions of this cyclization are critical; for instance, conducting the reaction in an alcoholic solvent like methanol (B129727) promotes the formation of the corrole macrocycle, whereas using chloroform (B151607) can lead to the open-chain biliverdin (B22007). researchgate.networldscientific.com The key intermediate for successful cyclization is believed to be the fully conjugated 22,24-dihydro-a,b,c-bilatriene cation. researchgate.networldscientific.com

Researchers have extended these cyclization strategies to create more complex, covalently linked structures. A notable example is the synthesis of a 1,4-phenylene-bridged corrole dimer, achieved through the base-catalyzed cyclization of a 1,19-unsubstituted a,c-biladiene tetrahydrobromide precursor. researchgate.net This approach effectively expands the π-electronic network by directly linking two porphyrinoid units.

Another innovative approach involves conjugating the biladiene scaffold with other molecular units to form unique bridged systems. For instance, a 1,8-diethynylanthracene (B14451055) has been used to bridge the 2- and 18-positions of a palladium-biladiene complex. researchgate.net This strategy creates a large, cyclic π-conjugated system that spans the entire tetrapyrrole unit, significantly altering its photophysical properties. researchgate.net The development of such bridged and macrocyclic compounds from biladiene precursors is crucial for applications in areas like photosensitization. researchgate.netresearchgate.net

Table 1: Examples of Bridged and Macrocyclic Syntheses from Biladiene Analogues

Precursor Type Cyclization/Bridging Method Resulting Macrocycle/Analogue Key Findings & References
1,19-Disubstituted a,c-biladiene Acid-catalyzed cyclization in methanol Corrole Formation of corrole is favored over open-chain biliverdin; proceeds via a conjugated bilatriene cation. researchgate.networldscientific.com
1,19-Unsubstituted a,c-biladiene tetrahydrobromide Base-catalyzed cyclization 1,4-Phenylene-bridged corrole dimer Creates a covalently linked dimer with an expanded π-electronic network. researchgate.net
Palladium(II) 5,15-biladiene complex Metal-templated oxidative macrocyclization Palladium(II) isocorrole Reaction conditions are highly dependent on the templating metal ion (e.g., Ni(II), Pd(II), Cu(II)). researchgate.net
Dialkynyl-biladiene scaffold Conjugation with 1,8-diethynylanthracene Anthracene-bridged palladium biladiene complex Extends π-conjugation in a cyclic loop across the tetrapyrrole, enhancing photosensitization efficiency. researchgate.net

Stereochemical Control in this compound Synthesis

Strategies for exerting stereochemical control can be broadly categorized and applied to biladiene synthesis:

Substrate Control: This approach utilizes existing chiral centers within the starting materials to direct the stereochemical outcome of subsequent reactions. In biladiene synthesis, this could involve using enantiomerically pure pyrrole or dipyrromethane precursors derived from the chiral pool (e.g., from amino acids or sugars). ethz.ch The inherent chirality of the building block guides the formation of new stereocenters with a specific relative stereochemistry.

Auxiliary Control: A chiral auxiliary—an enantiopure group temporarily attached to the substrate—can be used to direct the stereoselective formation of new chiral centers. ethz.ch For a biladiene synthesis, a chiral group could be appended to a pyrrole or aldehyde precursor, influence the stereochemistry of a key bond-forming or reduction step, and then be cleaved to yield the enantiomerically enriched product.

Reagent Control (Catalytic Asymmetric Synthesis): This is one of the most powerful methods, where a substoichiometric amount of a chiral catalyst directs the formation of a chiral product from an achiral or racemic substrate. ethz.chrsc.org For instance, the asymmetric reduction of a keto group on a pyrrolic precursor using a chiral catalyst could establish a key stereocenter. Similarly, enantioselective cross-coupling reactions catalyzed by chiral transition metal complexes could be employed to construct chiral biladiene frameworks. rsc.org The development of chiral Lewis acids and organocatalysts has significantly expanded the toolbox for such transformations. chemrxiv.orgrsc.org

In the context of complex macrocyclization, stereochemical control is critical. For example, in the biosynthesis of certain polyketide antibiotics, which share structural motifs with porphyrinoids, specific ketoreductase enzymes exhibit precise stereochemical control during reduction and cyclization steps, dictating the final trans or cis relationship of substituents on the pyran ring. nih.gov Analogous chemoenzymatic strategies, perhaps using thioesterase (TE) domains, could offer a future pathway for achieving high stereoselectivity in the macrocyclization of synthetic biladiene precursors. beilstein-journals.org

Table 2: Strategies for Stereochemical Control in Synthesis

Control Strategy Description Potential Application in Biladiene Synthesis
Substrate Control Existing stereocenters in the starting material dictate the configuration of newly formed stereocenters. ethz.ch Use of enantiopure pyrrolic building blocks derived from the chiral pool to construct a specific biladiene diastereomer.
Chiral Auxiliary A temporary, enantiopure group is attached to the substrate to direct a stereoselective reaction. ethz.ch Attaching a chiral auxiliary to a dipyrromethane to control the stereochemistry of an alkylation or addition reaction prior to condensation.
Catalytic Asymmetric Synthesis A chiral catalyst is used to convert an achiral or racemic substrate into a non-racemic product. rsc.orgrsc.org Enantioselective reduction of a carbonyl group on a biladiene side chain; chiral Lewis acid-catalyzed Michael addition to a precursor. chemrxiv.org
Chemoenzymatic Synthesis The use of enzymes to catalyze key stereoselective transformations on synthetic substrates. beilstein-journals.org Employing ketoreductases or thioesterases for stereocontrolled reduction or macrocyclization of a linear biladiene precursor. nih.gov

Coordination Chemistry of Biladiene Ab Metal Complexes

Synthesis of Metalated Biladiene-ab Complexes

The synthesis of metalated this compound complexes is generally straightforward, often proceeding through modular routes that allow for a high degree of functionalization. researchgate.net This flexibility enables the strategic modification of the ligand to influence the properties of the resulting metal complex.

Transition Metal Insertion (e.g., Pd(II), Cu(II), Co(II), Ni(II))

The insertion of transition metals into the this compound ligand is a common method for the synthesis of these complexes. A variety of transition metal(II) ions, including palladium(II), copper(II), cobalt(II), and nickel(II), have been successfully incorporated. rsc.org The general approach involves the reaction of the this compound ligand with a suitable metal salt. rsc.orgsysrevpharm.org For instance, the synthesis of Pd(II) and Pt(II) complexes of 10,10-dimethyl-5,15-bis(pentafluorophenyl)biladiene (DMBil1) has been reported, highlighting the robustness of these non-macrocyclic tetrapyrrole platforms. researchgate.net

In some cases, metal-templated oxidative macrocyclization of tetrapyrrolic 5,15-biladiene precursors is employed to yield isocorrole complexes, with the reaction conditions being highly dependent on the specific metal ion used. researchgate.net For example, reactions of 5- and 10-oxobiladienes with Cu(II), Co(II), Pd(II), Zn(II), Cd(II), and Hg(II) consistently produce complexes with the metal coordinated to the four pyrrole (B145914) nitrogens (4N coordination). rsc.org However, the reaction of biladien-bc-5-ones with Ni(II) can yield both the 4N-coordinated complex and a side product where the nickel is coordinated to three pyrrole nitrogens and the meso-oxygen atom. rsc.org This alternative coordination is often driven by steric factors. rsc.org

The choice of transition metal is critical as it significantly influences the photophysical properties of the resulting complex. The inclusion of heavy metals like Pd(II) or Pt(II) promotes rapid intersystem crossing and leads to long-lived triplet excited states, which are essential for applications such as photodynamic therapy. osti.gov

Ligand Design for Specific Metal Coordination

For example, the introduction of bulky substituents can enforce a specific coordination geometry or prevent certain reaction pathways. numberanalytics.comlibretexts.org The steric hindrance created by bulky groups can block access to the metal center, influencing the complex's stability and reactivity. numberanalytics.comlibretexts.org Furthermore, the electronic nature of the substituents on the biladiene ligand can be systematically varied to modulate the spectroscopic and photophysical properties of the metal complexes. chemrxiv.org

A notable strategy involves extending the π-conjugation of the biladiene core. For instance, conjugating the tetrapyrrole with alkynyl phenyl groups at the 2- and 18-positions has been shown to significantly redshift the absorption profile of palladium biladiene complexes, moving it deeper into the phototherapeutic window. researchgate.netresearchgate.net This extension of π-conjugation also influences the redox properties of the complex, facilitating reduction of the biladiene core while making its oxidation more difficult. chemrxiv.org

Structural Elucidation of Metal–this compound Coordination Geometries

The determination of the three-dimensional structure of metal-biladiene-ab complexes is essential for understanding their reactivity and properties. Single-crystal X-ray diffraction is a primary tool for elucidating these structures. rsc.orgresearchgate.net

Analysis of Tetrahedrally Distorted Coordination

While many palladium biladiene complexes tend toward a square planar geometry, significant distortions are often observed. researchgate.net The coordination geometry of the MN₄ core in this compound complexes frequently exhibits a tetrahedral distortion. rsc.org This distortion arises from the inherent flexibility of the open-chain biladiene ligand and steric interactions.

A quantitative measure of this distortion is the geometry index, τ'₄. For a perfectly square planar geometry, τ'₄ is 0, while for a perfect tetrahedral geometry, it is 1. In palladium biladiene complexes, the steric clash between the α-hydrogens at the 1- and 19-positions of the open end of the tetrapyrrole forces a distortion from a true square planar geometry. researchgate.net For example, the Pd[DMBil1] complex has a τ'₄ value of 0.109. researchgate.net

In some cases, the distortion can be quite pronounced. For instance, a ruthenium(II) cis-dicarbonyl biladiene complex was found to adopt a coordination geometry that is significantly distorted from square planar, more closely resembling a seesaw arrangement. researchgate.netnih.gov This was the first instance of a metal biladiene complex where the tetrapyrrole did not adopt a pseudo-square-planar coordination geometry. researchgate.netnih.gov

Geometry Index (τ'₄) for Selected Palladium Biladiene Complexes

Complexτ'₄ ValueReference
Pd[DMBil1]0.109 researchgate.net
Other dialkyne appended palladium biladiene complexes~0.114–0.135 researchgate.net
Pd[DMBil2-P61]0.1681 researchgate.net

Influence of Steric Environment on Metal Center Geometry

The steric environment around the metal center, dictated by the substituents on the biladiene ligand, has a profound impact on the coordination geometry. researchgate.netnumberanalytics.com Bulky substituents can lead to significant steric hindrance, forcing the ligand to adopt a non-planar conformation and influencing the coordination of the metal ion. numberanalytics.com

An interesting case arises with nickel(II) complexes of biladien-bc-5-ones. While 4N coordination is typical, substitution at the C(19) position with nucleophiles like OH or OMe can lead to steric repulsion of the fourth pyrrole ring away from the metal. rsc.org This results in a square-planar (3N + O) coordination, where the nickel is bonded to three pyrrole nitrogens and the meso-oxygen atom. rsc.org

The introduction of bulky groups can also be a deliberate design strategy to control the reactivity of the complex. By sterically protecting the metal center, it is possible to stabilize reactive species or direct the course of a reaction. numberanalytics.com For example, increasing steric hindrance around the metal center can be used to identify catalytic pockets or understand the origin of enantioselectivity in catalytic reactions. mdpi.com

Electronic Structure Modulation by Metal Coordination

The coordination of a metal ion to the this compound ligand dramatically alters the electronic structure of the tetrapyrrole. osti.gov This modulation is a key factor in the diverse photophysical and electrochemical properties observed in these complexes. The disruption of the π-conjugation by the sp³-hybridized 10-position and the non-macrocyclic nature of the ligand give rise to unique electronic properties compared to aromatic porphyrinoids. osti.gov

The insertion of a metal ion, particularly a heavy atom like palladium, significantly impacts the excited-state dynamics. researchgate.net For instance, Pd(II) biladienes exhibit complex triplet excited-state dynamics that are dependent on the excitation wavelength. osti.gov These complexes show an intersystem crossing lifetime in the order of tens of picoseconds and a triplet lifetime of approximately 20 microseconds. osti.gov

Furthermore, the electronic properties of the metal-biladiene-ab complexes can be finely tuned by modifying the substituents on the ligand. Extending the π-conjugation of the biladiene scaffold through the addition of phenylalkynyl groups, for example, not only red-shifts the absorption spectrum but also perturbs the redox properties of the tetrapyrrole. chemrxiv.org The electronic nature of these appended groups provides a handle to tune the spectroscopic, photophysical, and redox characteristics of the extended biladiene architecture. chemrxiv.org Electron-donating groups tend to cause a more significant red-shift in the absorption spectra, while electron-withdrawing groups can enhance the molar absorptivity. chemrxiv.org

Stability and Reactivity of Metalated this compound Complexes

The stability and reactivity of metalated this compound complexes are intricately linked to the nature of both the biladiene ligand and the coordinated metal ion. These complexes exhibit a range of interesting chemical properties, including rich redox behavior and tunable photophysical characteristics, which are influenced by structural modifications to the biladiene framework.

The inherent instability of many linear tetrapyrroles is a known characteristic, often reflected in their ease of oxidation. acs.org However, modifications to the biladiene structure, such as the addition of alkyl groups at the 10-position, can significantly enhance the stability of the resulting tetrapyrrole. nih.govnih.gov This increased stability is attributed to the prevention of deprotonation and subsequent cyclization that can lead to decomposition. nih.govnih.gov For instance, the 10,10-dimethylbiladiene (DMBil1) framework has been shown to be a stable, nonmacrocyclic tetrapyrrole capable of ligating various transition metal centers. nih.gov

The coordination of a metal ion to the this compound scaffold profoundly influences its electrochemical properties. acs.org Both free base biladienes and their metal complexes can typically be oxidized and reduced by multiple electrons. acs.orgresearchgate.net For example, cyclic voltammetry studies on 10,10-dimethylbiladiene (DMBil1) reveal two irreversible one-electron oxidation and two irreversible one-electron reduction waves. acs.org Upon metalation with zinc (Zn[DMBil1]) or copper (Cu[DMBil1]), the redox potentials are significantly altered. acs.org While both metal complexes also display two one-electron oxidation events, their potentials differ from the free base and from each other. acs.org

The nature of the metal center also plays a crucial role in the reduction potentials of the complexes. The first reduction of Cu[DMBil1] occurs at a potential approximately 0.25 V more positive than that of Zn[DMBil1], suggesting that the metal ion influences the electronic structure of the tetrapyrrole ligand. acs.org

Furthermore, the reactivity of these complexes can be fine-tuned by introducing substituents at various positions on the biladiene ligand. Extending the π-conjugation of the biladiene core, for instance by adding phenylalkynyl groups at the 2- and 18-positions, can shift the absorption spectrum and alter the redox properties. researchgate.netrsc.org The electronic nature of these substituents has a dramatic effect; electron-donating groups tend to make the biladiene easier to oxidize and harder to reduce, while electron-withdrawing groups have the opposite effect. rsc.org This tunability is critical for applications such as photosensitization, where the redox properties and excited-state dynamics are key to performance. researchgate.netrsc.org

The coordination geometry of the metal center in this compound complexes is typically square planar or distorted square planar. rsc.orgrsc.org However, unusual coordination geometries can be observed. For instance, a ruthenium(II) cis-dicarbonyl complex with a 10,10-dimethyl-5,15-bis(pentafluorophenyl)biladiene ligand was found to adopt a seesaw arrangement, a significant deviation from the more common square-planar geometry. researchgate.net This structural flexibility highlights the versatile coordination chemistry of this compound ligands.

Electrochemical Data for Selected this compound Complexes

CompoundEox(1) (V vs Fc/Fc+)Eox(2) (V vs Fc/Fc+)Ered(1) (V vs Fc/Fc+)Ered(2) (V vs Fc/Fc+)
DMBil1~1.33~1.49~-1.05~-1.21
Zn[DMBil1]~1.04~1.33~-1.55~-1.30
Cu[DMBil1]Not specifiedNot specified~-1.30~-1.30

Data sourced from electrochemical experiments on 1.0 mM solutions in MeCN containing 0.1 M TBAPF6. acs.org

Advanced Spectroscopic Characterization and Photophysical Investigations of Biladiene Ab

Electronic Spectroscopy Techniques

Electronic spectroscopy provides fundamental insights into the electronic structure and transitions within biladiene-ab molecules.

UV-Visible Absorption Spectroscopy (e.g., Soret-like and Q-band analysis)

The UV-Visible absorption spectra of Pd(II) biladiene complexes are characterized by a prominent, intense absorption band in the near-UV or blue region of the spectrum, referred to as a Soret-like band, and weaker absorptions at longer wavelengths, analogous to the Q-bands of porphyrins. researchgate.netrsc.org For instance, a parent palladium biladiene complex, Pd[DMBil1], exhibits a strong Soret-like peak around 480 nm and a sharper, less intense Q-band near 550 nm. researchgate.net These absorption features arise from π-π* electronic transitions within the conjugated tetrapyrrole framework. The non-macrocyclic and non-aromatic nature of the biladiene core, due to an sp3-hybridized meso-carbon, leads to distinct spectroscopic properties compared to traditional porphyrins. researchgate.net

The specific absorption maxima and their intensities are sensitive to the substituents on the biladiene framework. For example, the Pd[DMBil2-P61] complex shows a main absorption maximum at 520 nm with a molar extinction coefficient (ε) of 43,600 M⁻¹cm⁻¹, and a secondary maximum at 437 nm (ε = 30,000 M⁻¹cm⁻¹). mdpi.com

Compound Soret-like Band (λmax, nm) Q-band (λmax, nm) Molar Extinction Coefficient (ε, M-1cm-1)
Pd[DMBil1] ~480 ~550 Not specified
Pd[DMBil2-P61] 437 520 30,000 (at 437 nm), 43,600 (at 520 nm) mdpi.com

Steady-State Emission Spectroscopy (Fluorescence, Phosphorescence)

Pd(II) biladiene complexes are typically weakly luminescent but exhibit dual emission, with both fluorescence and phosphorescence being observed. mdpi.comchemrxiv.org Fluorescence, the emission from the first excited singlet state (S₁), occurs at slightly longer wavelengths than the lowest energy absorption band. For example, the Pd[DMBil2-P61] complex displays a primary fluorescence feature centered at a wavelength (λfl) of 638 nm. mdpi.com

Due to the presence of the heavy palladium atom, which enhances spin-orbit coupling, these complexes also exhibit phosphorescence—emission from the first excited triplet state (T₁). This emission is observed at even longer wavelengths. For Pd[DMBil2-P61], a phosphorescence plateau is seen between 750 nm and 850 nm. mdpi.com The presence of phosphorescence is a key indicator of efficient intersystem crossing to the triplet state. The quantum yields for both fluorescence (ΦFl) and phosphorescence (ΦPh) are generally low. For instance, Pd[DMBil2-P61] has a ΦFl of 3.22 × 10⁻⁴ and a ΦPh of 5.09 × 10⁻⁵. researchgate.net

Compound Fluorescence λem (nm) Phosphorescence λem (nm) Fluorescence Quantum Yield (ΦFl) Phosphorescence Quantum Yield (ΦPh)
Pd[DMBil2-P61] 638 mdpi.com 750-850 mdpi.com 3.22 × 10⁻⁴ researchgate.net 5.09 × 10⁻⁵ researchgate.net
Pd[DMBil2-R] series 570-645 chemrxiv.org 725-850 chemrxiv.org Varies with substituent chemrxiv.org Varies with substituent chemrxiv.org

Influence of Conjugation Extension on Spectral Profiles

Extending the π-conjugation of the biladiene core significantly influences its absorption and emission properties. This is often achieved by introducing substituents, such as phenylalkynyl groups, at the 2 and 18-positions of the biladiene framework. chemrxiv.org Extending the conjugation results in a bathochromic (red) shift of the absorption spectra. For example, adding phenylacetylene (B144264) groups to the Pd[DMBil1] core to create Pd[DMBil2-H] causes a red-shift of approximately 75 nm, moving the absorption into the phototherapeutic window (600-900 nm). chemrxiv.org

Further modification of these appended groups with electron-donating or electron-withdrawing substituents allows for fine-tuning of the spectral properties. Electron-donating groups tend to cause a greater red-shift in the absorption spectrum compared to electron-withdrawing groups. chemrxiv.org For instance, the most electron-rich derivatives can absorb light out to around 700 nm. chemrxiv.org This tunability is crucial for applications such as photodynamic therapy, where absorption at specific wavelengths is required.

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopy is employed to study the dynamics of the excited states, providing information on their lifetimes and decay pathways.

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to investigate the excited-state dynamics of this compound complexes. osti.govedinst.com In a typical experiment, a pump pulse excites the molecule, and a subsequent probe pulse monitors the changes in absorption over time.

Studies on Pd(II) biladienes have revealed complex and wavelength-dependent excited-state dynamics. osti.gov When these complexes are excited into their lowest energy absorption band (around 550 nm), the photophysics are relatively straightforward, showing a lifetime on the order of tens of picoseconds corresponding to intersystem crossing, followed by a much longer lifetime of approximately 20 microseconds for the decay of the triplet state. researchgate.netosti.gov

However, excitation with higher-energy light (e.g., 350-500 nm) reveals an additional, intermediate lifetime on the order of hundreds of picoseconds. osti.govnih.gov This additional lifetime is not observed with lower-energy excitation. osti.gov This phenomenon has been attributed to the population of higher-energy metal-mixed-charge-transfer (MMCT) excited states. rsc.orgosti.gov These states provide an alternative deactivation pathway that is not accessible upon excitation into the lowest-lying, predominantly ligand-centered excited states. osti.gov

Excitation Wavelength Observed Lifetimes Assignment
~550 nm ~10s of ps Intersystem Crossing (S₁ → T₁) osti.gov
~20 µs Triplet State Decay (T₁ → S₀) osti.gov
350-500 nm ~10s of ps Intersystem Crossing (S₁ → T₁) osti.gov
~100s of ps Decay from higher-energy MMCT states osti.gov
~20 µs Triplet State Decay (T₁ → S₀) osti.gov

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a radiationless transition between electronic states of different spin multiplicity, typically from an excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org In Pd(II) biladiene complexes, the heavy palladium atom significantly promotes this process through strong spin-orbit coupling. mdpi.comwikipedia.org This enhanced ISC is a key feature of these molecules and is responsible for their efficient population of the triplet state. mdpi.com

The metalation of the freebase biladiene (DMBil1) with Pd(II) induces high ISC efficiency, leading to excited state triplet lifetimes on the order of 15-30 microseconds. mdpi.com Time-resolved studies have directly measured the ISC lifetime in these complexes to be in the range of tens of picoseconds. rsc.orgosti.gov

The efficiency of ISC can be influenced by the electronic nature of the substituents on the biladiene ligand. Studies on the Pd[DMBil2-R] series have shown that electron-rich substituents can lead to less efficient triplet sensitization. This is potentially due to an enhanced non-radiative decay from the S₁ state via intramolecular charge transfer, which competes with the ISC process. chemrxiv.org In contrast, derivatives with electron-withdrawing groups exhibit higher phosphorescence and more efficient singlet oxygen generation, indicating more effective population of the triplet state. chemrxiv.org

Triplet State Lifetimes and Deactivation Pathways

The photophysical behavior of this compound complexes, particularly those metalated with palladium (Pd(II)), is distinguished by a rich triplet state photochemistry. osti.govresearchgate.netresearchgate.netrsc.org Upon absorption of light, the molecule is promoted to an excited singlet state (S₁). researchgate.net Due to the presence of a heavy atom like palladium, which enhances spin-orbit coupling, the complex efficiently undergoes intersystem crossing (ISC) to a long-lived triplet excited state (T₁). researchgate.netmdpi.com This ISC process is remarkably fast, occurring on the order of tens of picoseconds. osti.govresearchgate.netresearchgate.netrsc.org

Once populated, the triplet state of Pd(II) biladiene complexes exhibits a relatively long lifetime, typically around 15 to 30 microseconds (μs). researchgate.netmdpi.com Specifically, detailed transient absorption spectroscopy studies have measured triplet lifetimes of approximately 20 μs. osti.govresearchgate.netresearchgate.netrsc.org This long lifetime is crucial for applications that rely on triplet state sensitization, such as photodynamic therapy.

The deactivation of the triplet state can proceed through several pathways:

Phosphorescence: The triplet state can decay radiatively back to the singlet ground state (S₀), a process known as phosphorescence. mdpi.com Pd(II) biladiene complexes display phosphorescence at room temperature, typically observed as a broad emission spanning the 750–850 nm wavelength range. researchgate.netmdpi.com This emission is characteristically quenched in the presence of molecular oxygen, confirming its origin from a triplet excited state. researchgate.netmdpi.com

Energy Transfer to Molecular Oxygen: A significant deactivation pathway involves the intermolecular energy transfer from the biladiene's triplet state to ground-state triplet oxygen (³O₂). researchgate.net This process, known as triplet-triplet annihilation, returns the photosensitizer to its ground state while generating highly reactive singlet oxygen (¹O₂). researchgate.netmdpi.com The efficiency of this process is a key feature of these compounds. wpmucdn.comnih.gov

Non-radiative Decay: Non-radiative pathways, such as vibrational relaxation, also contribute to the deactivation of the triplet state. researchgate.net The rigidity of the biladiene structure can influence the rate of this process; for instance, more rigid structures may undergo vibrational relaxation more slowly. researchgate.net For certain substituted biladienes, particularly those with electron-rich aryl groups, an intramolecular charge transfer from the substituent to the biladiene core can become a dominant non-radiative deactivation pathway, effectively circumventing triplet state sensitization. rsc.orgchemrxiv.org

Interestingly, the excited-state dynamics of Pd(II) biladienes show a dependence on the excitation wavelength. osti.govresearchgate.net While excitation into the lowest-energy absorption band (~550 nm) results in the typical pathway of ISC followed by triplet state decay, excitation with higher-energy light (350–500 nm) reveals an additional, intermediate lifetime on the order of hundreds of picoseconds. osti.govresearchgate.netresearchgate.netrsc.org This has been attributed to the population of higher-energy metal-mixed-charge-transfer (MMCT) excited states that possess strong spin-orbit coupling to higher-lying triplet states, thus opening an additional deactivation channel. osti.govresearchgate.netresearchgate.netrsc.org

CompoundIntersystem Crossing (ISC) LifetimeTriplet State (T₁) LifetimePhosphorescence Quantum Yield (ΦPh)Reference
Pd(II) biladiene complexes (general)Tens of ps~20 µs- osti.govresearchgate.netresearchgate.netrsc.org
Pd[DMBil1]-15–30 µs- researchgate.netmdpi.com
Pd[DMBil2-P61]--5.09 × 10-5 researchgate.netmdpi.com
Electron-deficient Pd[DMBil2-R] derivatives--~3 × 10-6 to 2 × 10-4 rsc.org
Electron-rich Pd[DMBil2-R] derivatives (R=OMe, NMe2)No phosphorescence observed; shorter-lived triplet states suggested rsc.org

Vibrational Spectroscopy (e.g., FTIR) for Structural Insights

For a this compound complex, the FTIR spectrum would be characterized by a series of absorption bands corresponding to the various vibrational modes of its tetrapyrrole framework and peripheral substituents. libretexts.org Although detailed experimental FTIR spectra for this compound are not extensively published in the provided context, the expected vibrational modes can be predicted based on its structure.

Key vibrational regions of interest would include:

C-H Vibrations: Stretching and bending modes of C-H bonds on the pyrrolic rings and any aliphatic or aromatic substituents.

C-N Stretching: Vibrations associated with the bonds between carbon and nitrogen atoms within the pyrrole (B145914) rings. rasayanjournal.co.in

Substituent Group Vibrations: Characteristic bands for any functional groups attached to the biladiene core, such as the methyl groups at the sp³-hybridized meso-carbon or phenyl groups at other positions. chalcogen.ro

Analysis of these bands allows for the confirmation of successful synthesis and purification by verifying the presence of expected functional groups and the absence of starting material impurities. Furthermore, shifts in the position and intensity of these bands upon metalation or substitution can provide valuable insights into how these modifications affect the bonding and electronic distribution within the biladiene framework.

Vibrational ModeExpected Wavenumber Range (cm-1)Structural Information Provided
N-H Stretching (in freebase biladiene)3300 - 3500Presence of pyrrolic N-H groups, indicates freebase form.
Aromatic C-H Stretching3000 - 3100Confirmation of aromatic substituents (e.g., phenyl groups).
Aliphatic C-H Stretching2850 - 3000Confirmation of alkyl substituents (e.g., methyl groups).
C=C / C=N Stretching (conjugated system)1500 - 1650Information on the tetrapyrrole backbone and its conjugation.
C-N Stretching1300 - 1450Vibrations of the pyrrole ring structure. rasayanjournal.co.in
C-H Bending / Rocking700 - 1500Fingerprint region, confirms specific substituent patterns.

Magnetic Resonance Spectroscopy (e.g., NMR, EPR) for Electronic and Structural Probing

Magnetic resonance techniques are indispensable for probing the electronic and molecular structure of this compound compounds. msu.edu Nuclear Magnetic Resonance (NMR) provides atomic-level structural detail of diamagnetic species, while Electron Paramagnetic Resonance (EPR) is uniquely suited to study paramagnetic species like the triplet state. wiley-vch.debruker.com

NMR Spectroscopy

1H NMR Data for Pd[DMBil2-P61] in Chloroform-d researchgate.netmdpi.com
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
9.31s1HAromatic H
8.43s1HAromatic H
7.97d1HAromatic H
7.83d2HAromatic H
7.68dd2HAromatic H
7.43dd2HAromatic H
6.80d2HPyrrolic H
6.77d2HPyrrolic H
6.66d2HPyrrolic H
1.85s6HMethyl H (at C10)
s = singlet, d = doublet, dd = doublet of doublets

EPR Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. bruker.com This makes it an ideal tool for the direct characterization of the photoexcited triplet state of this compound, which is paramagnetic with two unpaired electrons. sci-hub.seuni-konstanz.de

Upon photoexcitation, the population of the triplet state can be detected and analyzed using time-resolved EPR spectroscopy. nih.govrsc.org The resulting EPR spectrum provides information about the electronic structure of the triplet state, including the zero-field splitting parameters, which are sensitive to the spatial distribution and delocalization of the unpaired electrons over the π-conjugated system. nih.gov This technique can confirm that the triplet state is delocalized over the biladiene framework. nih.gov EPR is also crucial for identifying and characterizing any paramagnetic radical species that may form as intermediates or products during photochemical reactions involving this compound. i-aps.orgresearchgate.net

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
This compoundGeneric term for 1,19-disubstituted-a,b-biladiene
Pd[DMBil1]Palladium(II) 10,10-dimethyl-5,15-bis(pentafluorophenyl)biladiene
Pd[DMBil2-P61]A palladium(II) biladiene derivative with an anthracene-bridged dialkynyl structure
Pd[DMBil2-R]Family of 2,18-bis(phenylalkynyl)-substituted Pd(II) 10,10-dimethyl-5,15-bis(pentafluorophenyl)biladiene complexes, where R is a substituent on the phenylalkynyl group
Pd[TPFPP]Palladium(II) meso-tetrakis(pentafluorophenyl)porphyrin
Diphenylisobenzofuran1,3-Diphenylisobenzofuran
[Ru(bpy)₃][PF₆]₂Tris(bipyridine)ruthenium(II) hexafluorophosphate

Computational Chemistry and Theoretical Modeling of Biladiene Ab Systems

Quantum Chemical Approaches

Quantum chemistry lies at the heart of theoretical investigations into biladiene-ab, providing the fundamental framework for calculating its electronic structure and related properties. Various methods, differing in their level of accuracy and computational cost, are employed to model these complex tetrapyrrolic systems.

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of this compound and its derivatives, particularly its metal complexes. ukm.my This approach is favored for its balance of computational efficiency and accuracy in describing the ground-state properties of large molecular systems. DFT calculations are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties are uniquely determined by the electron density. ukm.my

In practice, DFT is implemented through the Kohn-Sham equations, which model a system of interacting electrons as a fictitious system of non-interacting electrons moving in an effective potential. ukm.my The key to a successful DFT calculation lies in the choice of the exchange-correlation functional, which approximates the complex many-body effects. ukm.my

Research on palladium(II) biladiene complexes has extensively utilized DFT to rationalize their distinct photophysical behaviors. osti.gov DFT calculations have been instrumental in determining the optimized ground-state geometries and understanding the nature of the molecular orbitals involved in electronic transitions. For instance, detailed computational modeling using DFT helped to explain unexpected excited-state dynamics observed in Pd(II) biladienes. researchgate.net These studies demonstrated that the nature of substituents on the biladiene framework significantly influences the electronic properties, which can be accurately modeled with DFT.

Table 1: Selected Applications of DFT in this compound Research

Studied System Research Focus Key DFT Findings Reference(s)
Pd(II) biladienes Rationalization of photophysics Explained the origin of distinct deactivation pathways based on excitation energy. researchgate.net, osti.gov
Pd[DMBil1] Electronic structure analysis Provided a rationalization for observed photophysical processes. osti.gov
General Biladienes Ground-state properties Calculation of optimized geometries and molecular orbital energies. researchgate.net, osti.gov

To explore the photochemistry of this compound systems, understanding their behavior in electronically excited states is crucial. Time-Dependent Density Functional Theory (TDDFT) is the most widely used extension of DFT for this purpose. wikipedia.org TDDFT allows for the calculation of electronic excitation energies, absorption spectra, and other properties related to how the molecule responds to time-dependent electromagnetic fields, such as light. wikipedia.org

In the study of Pd(II) biladiene complexes, TDDFT has been indispensable. It was used to model the electronic transitions and elucidate the complex triplet excited state dynamics. researchgate.netrsc.org Researchers have used TDDFT to demonstrate that higher-energy excitations in these complexes populate metal-mixed-charge-transfer (MMCT) excited states, which have high spin-orbit coupling to corresponding triplet states, creating an additional deactivation pathway. osti.govresearchgate.net This insight, derived from TDDFT calculations, explained the experimental observation of an additional lifetime on the order of hundreds of picoseconds when using higher-energy light for excitation. researchgate.netrsc.org

Furthermore, TDDFT calculations have been employed to compute the vertical singlet transition energies of biladiene complexes, providing theoretical support for experimentally observed absorption spectra. nih.gov The choice of functional remains a critical aspect in TDDFT calculations, with functionals like BP86 being identified as appropriate for complex systems like cyanocobalamin, a related corrinoid, after benchmarking against experimental and ab initio data. nih.gov

Table 2: Key Findings from TDDFT Studies on Pd(II) Biladienes

Property Investigated Computational Finding Experimental Correlation Reference(s)
Excited State Dynamics Higher-energy excitation leads to MMCT states with strong spin-orbit coupling. Observation of an extra lifetime (hundreds of ps) upon higher-energy excitation. researchgate.net, osti.gov, rsc.org
Intersystem Crossing Calculated lifetime on the order of tens of picoseconds. Consistent with transient absorption spectroscopy measurements. researchgate.net, osti.gov, rsc.org
Triplet State Lifetime Calculated lifetime of approximately 20 microseconds. Consistent regardless of excitation wavelength. researchgate.net, osti.gov, rsc.org
Electronic Transitions Calculation of vertical singlet transition energies. Aids in the assignment of peaks in experimental absorption spectra. nih.gov

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. nih.gov While computationally more demanding than DFT, they are often used to provide benchmark results for more approximate methods. dntb.gov.ua

For complex molecules like biladienes, high-level ab initio calculations such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are sometimes employed for related tetrapyrrole systems like porphyrins and corroles to accurately describe their electronic states, especially in cases of near-degeneracy or multireference character. uit.no Similarly, methods like Coupled-Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) are considered the "gold standard" for calculating accurate energies for single-reference systems. nih.gov

In the context of this compound systems, direct application of high-level ab initio methods is less common in the literature due to the significant computational cost associated with the size of these molecules. However, they play a crucial role in validating the results obtained from more computationally tractable methods like TDDFT. For instance, in studies of the complex vitamin B12, correlated ab initio calculations served as a benchmark to assess the performance of various density functionals for describing its electronic properties. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical methods provide deep insight into the electronic structure of a single, often static, conformation, this compound molecules are flexible systems that can adopt various shapes. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics. icts.res.in

MD simulations model the atoms in a molecule as point masses connected by springs (bonds) and governed by a set of classical equations of motion. The forces acting on the atoms are calculated using a force field, which is a set of parameters and potential energy functions that describe the intra- and intermolecular interactions. For higher accuracy, ab initio molecular dynamics (AIMD) can be used. icts.res.in In AIMD, the forces are calculated "on-the-fly" using quantum mechanical methods (like DFT) at each step of the simulation, thus providing a more accurate description of the potential energy surface, which is crucial for processes involving bond breaking or formation. icts.res.in

For this compound systems, MD simulations would be invaluable for:

Exploring Conformational Space: Identifying the most stable conformations and the energy barriers between them.

Solvent Effects: Simulating the explicit interaction with solvent molecules to understand how the environment influences the structure and flexibility of the biladiene framework.

Although specific MD simulation studies focused solely on this compound are not extensively documented in the reviewed literature, the methodology is standard for studying flexible tetrapyrroles and would be a critical tool for understanding its conformational preferences and how they relate to its chemical function.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a powerful ally in the interpretation of experimental spectra. rsc.org Theoretical calculations can predict various spectroscopic parameters, which, when compared with experimental data, allow for a definitive assignment of spectral features and a deeper understanding of the underlying molecular properties.

For this compound systems, DFT and TDDFT are the primary tools for predicting spectroscopic parameters. As discussed in section 5.1.2, TDDFT is used to calculate the energies and intensities of electronic transitions, which directly correspond to the peaks observed in UV-Visible absorption spectra. researchgate.netnih.gov By modeling the transitions between different molecular orbitals, researchers can assign specific spectral bands to, for example, ligand-centered (π-π*) transitions or charge-transfer transitions. osti.gov

Beyond electronic spectra, computational methods can predict other spectroscopic properties. For example, by calculating the potential energy curves of different electronic states, one can derive key spectroscopic constants such as equilibrium bond distances (Re), harmonic vibrational frequencies (ωe), and rotational constants (Be). nih.gov While these are more commonly calculated for smaller diatomic molecules, the principles can be extended to local vibrations within a large molecule like this compound. These theoretical predictions are crucial for guiding and interpreting complex experimental spectra, such as those from transient absorption and emission spectroscopy, leading to a more complete picture of the molecule's photophysical pathways. researchgate.netrsc.org

Computational Analysis of Chemical Reactivity Descriptors

To understand and predict the chemical behavior of this compound, computational methods are used to calculate a variety of chemical reactivity descriptors. These indices, derived from the molecule's electronic structure, provide quantitative measures of its propensity to participate in chemical reactions. frontiersin.org

Key reactivity descriptors are often calculated using DFT:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Atomic Charges: Calculating the distribution of electron density allows for the assignment of partial atomic charges. mdpi.com These charges can indicate which sites on the this compound molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting sites of attack for reagents.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative potential that are susceptible to electrostatic interactions.

Global Reactivity Descriptors: Quantities such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a global measure of the molecule's reactivity.

For this compound, analysis of these descriptors is critical. For instance, the redox chemistry of biladiene frameworks, which can be both oxidized and reduced, can be rationalized by examining their FMO energies. nih.gov Computational analysis of these descriptors can guide the synthetic modification of the this compound structure to tune its reactivity for specific applications.

Modeling of Photochemical Processes and Energy Transfer Pathways

The unique photophysical properties of this compound systems, particularly their metal complexes, are largely dictated by the complex interplay of various photochemical processes and energy transfer pathways that occur following photoexcitation. Computational chemistry and theoretical modeling have become indispensable tools for elucidating these intricate dynamics, providing insights that are often inaccessible through experimental methods alone. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are central to understanding the excited-state behavior of these compounds. osti.govresearchgate.netrsc.org

Upon absorption of light, this compound molecules are promoted to electronically excited states. The subsequent de-excitation can occur through several competing radiative and non-radiative pathways. whiterose.ac.uk Theoretical models are crucial for mapping the potential energy surfaces of these excited states, identifying the key intermediates, and calculating the rates of transitions between different states.

A significant finding from computational studies is that the excited-state dynamics of certain this compound complexes are highly dependent on the excitation wavelength. osti.govrsc.orgresearchgate.net For instance, in Pd(II) biladienes, lower-energy excitation typically populates ligand-centered (LC) excited states, leading to relatively straightforward photophysics. In contrast, higher-energy excitation can populate metal-mixed charge-transfer (MMCT) states. osti.gov These MMCT states introduce additional deactivation pathways, including efficient intersystem crossing (ISC) to triplet states, which is a critical process for applications like photodynamic therapy. osti.govresearchgate.netrsc.org

The modeling of these processes involves several key aspects:

Excited State Characterization: TDDFT calculations are used to predict the energies and characteristics of the singlet and triplet excited states. osti.gov These calculations reveal whether an excited state is primarily ligand-centered (π-π* transition) or involves charge transfer between the metal and the biladiene ligand (MMCT). osti.gov

Spin-Orbit Coupling: For heavy metal complexes, such as those involving palladium, spin-orbit coupling (SOC) is a crucial factor that facilitates transitions between states of different spin multiplicities (i.e., singlet to triplet, S→T). osti.govrsc.org Computational models can quantify the SOC matrix elements, which are essential for predicting the rates of intersystem crossing. High spin-orbit coupling between certain singlet MMCT states and higher-lying triplet MMCT states explains the efficient triplet state population upon higher-energy excitation. osti.govresearchgate.net

Non-Radiative Decay Pathways: Besides intersystem crossing, molecules can return to the ground state via internal conversion (IC), a non-radiative process between states of the same spin multiplicity. whiterose.ac.ukdiva-portal.org Computational models help to locate conical intersections (CIs), which are points on the potential energy surface where two electronic states become degenerate, providing highly efficient funnels for rapid non-radiative decay.

Energy Transfer: In systems where the this compound unit is linked to other chromophores, Förster Resonance Energy Transfer (FRET) or Dexter energy transfer can occur. rsc.org Theoretical calculations can predict the efficiency of these energy transfer processes by evaluating factors like the spectral overlap between the donor's emission and the acceptor's absorption, the distance and orientation between the chromophores, and the electronic coupling between them.

Detailed Research Findings

Research on a series of homologous Pd(II) biladienes with different substituents at the sp³-hybridized meso-carbon has revealed how structural modifications influence photochemical pathways. acs.orgnih.gov Transient absorption spectroscopy, complemented by DFT and TDDFT calculations, has provided a detailed picture of the excited-state evolution. osti.govresearchgate.net

Upon excitation, several transient species are observed with distinct lifetimes:

An initial fast decay on the order of tens of picoseconds is attributed to intersystem crossing from the lowest singlet excited state (S₁) to a triplet state (T₁). osti.govrsc.org

A much longer-lived component, with a lifetime of tens of microseconds, corresponds to the decay of the triplet state. osti.govrsc.orgacs.orgnih.gov

Crucially, when higher-energy light is used for excitation (e.g., 350-500 nm), an additional lifetime on the order of hundreds of picoseconds is observed. osti.govresearchgate.netrsc.orgresearchgate.net Computational modeling has demonstrated that this additional lifetime arises from deactivation pathways involving higher-energy MMCT excited states that are not accessible with lower-energy excitation. osti.govresearchgate.net

The substitution pattern on the biladiene framework significantly impacts the efficiency of these pathways. For example, replacing methyl groups with phenyl groups at the 10-position can alter the electronic structure, thereby influencing the absorption profile and the quantum yields of intersystem crossing (ΦT) and singlet oxygen sensitization (ΦΔ). acs.orgnih.gov Similarly, extending the π-conjugation of the biladiene core by adding phenylalkynyl groups can red-shift the absorption spectrum and modulate the photophysical properties. chemrxiv.org Electron-withdrawing groups on these peripheral moieties have been shown to enhance singlet oxygen quantum yields to over 90%, while electron-donating groups can significantly reduce this efficiency. chemrxiv.org

The data below, derived from studies on various Pd(II) biladiene complexes, illustrates the influence of substituents on their photophysical properties.

Table 1: Photophysical Data for Pd(II) Biladiene Complexes with Varied Substituents at the 10-Position

CompoundSubstituents at 10-PositionTriplet Lifetime (τ)Singlet Oxygen Quantum Yield (ΦΔ)Intersystem Crossing Quantum Yield (ΦT)
Pd[DMBil]geminal-dimethyl> 15 µs54%Varies with substitution
Pd[MPBil1]geminal-methyl, phenyl> 15 µs76%Varies with substitution
Pd[DPBil1]geminal-diphenyl> 15 µs66%Varies with substitution

Data sourced from references acs.orgnih.gov. Note: The ISC quantum yields (ΦT) were found to correlate with the singlet oxygen sensitization quantum yields (ΦΔ).

Table 2: Excited-State Lifetimes of Pd(II) Biladiene Complexes at Different Excitation Wavelengths

Excitation Wavelength (λexc)Observed Lifetime (τ)Associated Process
~550-570 nm (Low Energy)~10-15 psIntersystem Crossing (S₁→T₁)
~20 µsTriplet State Decay (T₁→S₀)
~350-500 nm (High Energy)~10-15 psIntersystem Crossing (S₁→T₁)
Hundreds of psDecay via higher-energy MMCT states
~20 µsTriplet State Decay (T₁→S₀)

Data sourced from references osti.govresearchgate.netrsc.orgresearchgate.net. This table represents the general behavior observed across a series of homologous Pd(II) biladienes.

These computational and experimental findings demonstrate that this compound systems possess a unique and tunable triplet photochemistry. osti.govrsc.orgresearchgate.net The ability to control the excited-state dynamics and energy transfer pathways through synthetic modification, guided by theoretical modeling, opens up possibilities for designing novel biladiene-based materials for various photochemical applications. osti.gov

Chemical Reactivity and Reaction Mechanisms of Biladiene Ab

Redox Chemistry of Biladiene-ab and its Complexes

The extended π-system of the biladiene scaffold allows it to undergo both oxidation and reduction, making it a redox-active molecule. The redox properties can be significantly modulated by metal coordination and substitution on the tetrapyrrole periphery.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) studies on synthetic biladiene derivatives, such as 10,10-dimethyl-5,15-bis(pentafluorophenyl)biladiene (DMBil1) and its metal complexes, reveal a rich electrochemical behavior. The free-base biladiene DMBil1 can be both oxidized and reduced by two electrons. acs.org Upon metalation, these redox potentials are altered. For instance, the parent palladium complex, Pd[DMBil1], exhibits two quasi-reversible reduction waves and two irreversible oxidation waves. rsc.org The introduction of substituents on the biladiene framework further tunes these potentials. Electron-withdrawing groups make the biladiene core more difficult to oxidize and easier to reduce, while the opposite is true for electron-donating groups. chemrxiv.org

For example, a series of palladium biladiene complexes with phenyl-alkynyl groups at the 2- and 18-positions (Pd[DMBil2-R]) shows a clear trend where the first oxidation potential correlates with the electronic nature of the R-group. The potential ranges from approximately +0.70 V (vs. Fc/Fc+) for the most electron-rich derivative to +1.03 V for the most electron-poor derivative. chemrxiv.org This tunability is crucial for applications in catalysis and materials science. The specific redox potentials for several biladiene complexes are summarized in the table below.

Table 1: Redox Potentials of Selected Biladiene Complexes in Acetonitrile

Compound Eox(1) (V vs. Fc/Fc+) Eox(2) (V vs. Fc/Fc+) Ered(1) (V vs. Fc/Fc+) Ered(2) (V vs. Fc/Fc+) Source(s)
Pd[DMBil1] +0.84 +0.51 -1.39 -1.71 rsc.org
Pd[DMBil2-H] +0.99 +0.59 -1.23 -1.52 rsc.org
Cu[DMBil1] N/A N/A -0.80 -1.32 acs.org
Zn[DMBil1] N/A N/A -1.05 -1.21 acs.org

The inherent instability of many linear tetrapyrroles is reflected in the ease with which they can be oxidized compared to their cyclic porphyrin counterparts. acs.org The multielectron redox chemistry observed for biladiene complexes is a characteristic feature of nonaromatic tetrapyrroles containing sp³-hybridized meso-carbons. nih.gov

Electrophilic and Nucleophilic Reactions on the this compound Scaffold

The biladiene scaffold is susceptible to both electrophilic and nucleophilic attack, allowing for extensive functionalization. The sites of reaction are dictated by the electron distribution within the π-system and the nature of existing substituents.

Electrophilic Substitution: Electrophilic substitution reactions typically occur at the electron-rich positions of the biladiene core. wikipedia.org A key example is the regioselective bromination of palladium biladiene complexes. Treatment of Pd[DMBil1] with N-bromosuccinimide (NBS) leads to the selective substitution of bromine atoms at the 2- and 18-positions of the tetrapyrrole. udel.edu These positions are activated towards electrophilic attack. This brominated intermediate, Pd[DMBilBr2], serves as a versatile platform for further modification, such as through palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce aryl groups. udel.eduresearchgate.net This strategy is fundamental for extending the π-conjugation of the biladiene and tuning its photophysical properties. udel.edu

Nucleophilic Substitution: Nucleophilic attack can also occur, particularly on biladiene systems bearing strong electron-withdrawing groups. In the case of biladienes like DMBil1, which feature pentafluorophenyl groups at the meso-positions, the ancillary aryl rings are highly activated towards nucleophilic aromatic substitution. The para-fluorine substituents can be displaced by nucleophiles such as mercaptoacetic acid. researchgate.net This reaction provides a convenient method for attaching other functionalities, including moieties like polyethylene (B3416737) glycol (PEG) to improve water solubility, without altering the core tetrapyrrole structure. wpmucdn.com

Acid-Catalyzed Transformations and Rearrangements

Under acidic conditions, biladienes, particularly 1,19-unsubstituted a,c-biladienes, can undergo significant transformations and rearrangements, most notably cyclization to form stable macrocyclic compounds like porphyrins and corroles. osti.govnih.gov This type of reaction is a cornerstone of synthetic porphyrin chemistry.

The mechanism generally involves the protonation of the biladiene, which facilitates an intramolecular electrophilic attack of one terminal pyrrole (B145914) ring onto the other. youtube.com For 1,19-disubstituted a,c-biladienes, treatment with a mineral acid or Lewis acid promotes cyclization. nih.gov For example, the acid-catalyzed tetramerization of certain pyrroles can proceed through a biladiene intermediate which then cyclizes. nih.gov The choice of catalyst and reaction conditions can direct the outcome of the cyclization.

Rearrangements can also occur during these transformations. The pinacol (B44631) rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone, serves as a classic example of skeletal rearrangements driven by the formation of a carbocation intermediate, a process analogous to intermediates in biladiene cyclization. libretexts.org In steroid chemistry, acid treatment of trienes can lead to extensive backbone rearrangements via the formation of carbocation intermediates, demonstrating the complexity of acid-catalyzed reactions in conjugated systems. unige.ch Similarly, Brønsted acid-catalyzed reactions of other complex organic molecules can involve tandem hydroalkoxylation and rearrangement steps, highlighting a mechanistic theme relevant to biladiene chemistry. sioc-journal.cnresearchgate.net

Photochemical Reactivity and Energy Sensitization

The extended conjugation of biladienes makes them strong absorbers of visible light, and upon metalation with heavy atoms, they can become potent photosensitizers.

The primary photochemical process of interest for many biladiene complexes is the sensitization of molecular oxygen. The mechanism for generating singlet oxygen (¹O₂) proceeds via the following steps:

Light Absorption: The biladiene absorbs a photon, promoting it from its singlet ground state (S₀) to an excited singlet state (S₁). researchgate.net

Intersystem Crossing (ISC): The molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). This process, which involves an electron spin flip, is typically inefficient for organic molecules but is significantly enhanced by the presence of a heavy metal atom (e.g., palladium) due to increased spin-orbit coupling. researchgate.net Palladium biladiene complexes exhibit high ISC efficiency with triplet lifetimes on the order of 15–30 µs. researchgate.net

Energy Transfer: The excited triplet state of the biladiene (the sensitizer) transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. researchgate.net

Singlet Oxygen Formation: This energy transfer returns the biladiene to its singlet ground state and promotes molecular oxygen to its highly reactive singlet excited state (¹O₂). researchgate.netmdpi.com

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Palladium biladiene complexes are particularly effective, with some derivatives displaying quantum yields approaching or even exceeding 90%. chemrxiv.orgresearchgate.net

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) for Selected Palladium Biladiene Complexes

Compound Excitation Wavelength (nm) Quantum Yield (ΦΔ) Source(s)
Pd[DMBil1] 500 0.54 researchgate.net
Pd[DMBil2-PE] 600 0.59 researchgate.net
Pd[DMBil2-P61] 600 0.84 researchgate.netresearchgate.net
Pd[DMBil2-CN] Not Specified > 0.90 chemrxiv.orgresearchgate.net
Pd[DMBil2-CF₃] Not Specified > 0.90 chemrxiv.orgresearchgate.net
Pd[DMBil1]-PEG750 > 500 0.57 wpmucdn.com

The excited triplet state of a photosensitizer like a biladiene complex can be deactivated, or "quenched," through several pathways. The most significant quenching mechanism in the presence of air is the energy transfer to molecular oxygen (³O₂) to produce singlet oxygen (¹O₂), as described above. researchgate.netmdpi.com This process is evident in luminescence experiments, where the phosphorescence (emission from the triplet state) of palladium biladiene complexes is completely quenched in the presence of air, confirming efficient interaction with O₂. researchgate.net

Besides oxygen, other reactive species could potentially quench the excited state, although this is less studied for biladienes. In general, quenching can occur through:

Energy Transfer: The sensitizer (B1316253) transfers its energy to a quencher molecule, as seen with O₂.

Electron Transfer: The excited sensitizer may donate or accept an electron from another molecule, leading to redox reactions.

Vibrational Relaxation: The excited state energy is dissipated as heat to the surrounding solvent molecules. For some biladiene complexes, a more rigid structure can slow this relaxation pathway, potentially increasing the efficiency of other processes like energy transfer to oxygen. researchgate.net

The interaction with reactive oxygen species (ROS) is a two-way street. While biladienes can generate ROS like ¹O₂, they can also be oxidized and degraded by them, which can limit their operational lifetime as a photosensitizer.

Mechanism of Singlet Oxygen Generation (non-clinical focus)

Enzymatic Transformations Involving this compound

In biological systems, the most prominent biladiene is biliverdin-IXα, a green pigment that is a key intermediate in the catabolism of heme. wikipedia.orgatsjournals.org The enzymatic transformations involving biliverdin (B22007) are critical for iron homeostasis and managing oxidative stress. mdpi.com

The process involves two main enzymatic steps:

Formation by Heme Oxygenase (HO): Heme, the prosthetic group in proteins like hemoglobin, is degraded by the enzyme heme oxygenase (HO). atsjournals.orgnih.gov In this reaction, the α-methene bridge of the heme molecule is cleaved, consuming oxygen and NADPH as a reducing equivalent. atsjournals.org The reaction products are equimolar amounts of biliverdin-IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO). atsjournals.orgmdpi.com There are two main active isoforms of this enzyme, the inducible HO-1 and the constitutive HO-2. nih.govpnas.org

Reduction by Biliverdin Reductase (BVR): The biliverdin formed by the HO reaction is almost immediately reduced to the yellow-orange pigment, bilirubin (B190676). pnas.org This conversion is catalyzed by the cytosolic enzyme biliverdin reductase (BVR), which uses NADPH to reduce the central double bond between the second and third pyrrole rings of biliverdin. protocols.iowikipedia.org In mammals, biliverdin is almost undetectable in serum because it is so rapidly converted to bilirubin. frontiersin.org

Together, biliverdin and bilirubin form an intracellular redox couple. Bilirubin is a potent antioxidant, and it can be oxidized back to biliverdin by reactive oxygen species, thereby neutralizing them. The resulting biliverdin can then be recycled back to bilirubin by BVR, creating a potent antioxidant amplification cycle. wikipedia.org

Role of Pheophorbide-a Oxygenase (PaO, EC 1.14.15.17) in this compound Formation

The formation of the initial linear tetrapyrrole from the cyclic pheophorbide a is a critical step catalyzed by the enzyme Pheophorbide-a Oxygenase (PaO). uzh.ch PaO is a Rieske-type iron-sulfur protein located in the inner envelope of senescing chloroplasts. pnas.orguniprot.org

The reaction mechanism involves the oxygenolytic cleavage of the porphyrin macrocycle of pheophorbide a specifically at the C4 and C5 positions. pnas.org This is a monooxygenase reaction that requires molecular oxygen (O₂) and a reductant, which is supplied by ferredoxin. pnas.orgnih.gov The enzyme introduces an oxygen atom into the substrate, leading to the opening of the macrocycle and the formation of a linear tetrapyrrolic product. uzh.chuniprot.org This product is known as the Red Chlorophyll (B73375) Catabolite (RCC), which corresponds to the biladiene structure. pnas.orgnih.gov

The reaction catalyzed by PaO can be summarized as: Pheophorbide a + 2 reduced [2Fe-2S]-ferredoxin + O₂ + 2 H⁺ → Red Chlorophyll Catabolite + 2 oxidized [2Fe-2S]-ferredoxin uniprot.org

PaO exhibits high substrate specificity, acting on pheophorbide a but not pheophorbide b, which acts as a competitive inhibitor. pnas.orgnih.gov This specificity dictates that chlorophyll b must first be converted to chlorophyll a before it can enter this degradation pathway. pnas.orgnih.gov The activity of PaO is tightly regulated and is a key control point in chlorophyll breakdown, with its expression and activity increasing significantly during senescence. biorxiv.orgpnas.org

Red Chlorophyll Catabolite (RCC) Formation Pathway

The product of the PaO-catalyzed reaction is the Red Chlorophyll Catabolite (RCC), a linear tetrapyrrole that retains a red color. pnas.orgnih.gov The term "this compound" is functionally synonymous with RCC in this context, representing a bilin-type structure with a specific substitution pattern derived from chlorophyll a.

RCC itself does not accumulate in vivo. pnas.org It is believed to be a transient, enzyme-bound intermediate that is metabolically channeled to the next enzyme in the pathway, Red Chlorophyll Catabolite Reductase (RCCR). oup.comgenome.jp This channeling is crucial because free RCC is potentially phototoxic, although studies suggest it is an inefficient sensitizer of singlet oxygen. oup.comresearchgate.net

The formation of RCC is the definitive step that irreversibly commits the chlorophyll molecule to degradation and is responsible for the loss of the green color. nih.govnih.gov The pathway from pheophorbide a to the first stable, colorless product involves a two-step reaction requiring the coordinated action of both PaO and RCCR. oup.com

The RCC is then rapidly reduced by RCCR, a soluble stromal enzyme. oup.comcore.ac.uk This reduction occurs at the C20/C1 double bond of the linear tetrapyrrole. pnas.org The product of this reaction is a colorless, primary fluorescent chlorophyll catabolite (pFCC). pnas.orgontosight.ai The entire conversion from pheophorbide a to pFCC is a ferredoxin-dependent process. oup.com The tight coupling of PaO and RCCR activities ensures that the potentially harmful red intermediate is efficiently and swiftly converted to a benign fluorescent compound. oup.compnas.org

Enzymatic Reaction Kinetics and Mechanistic Studies

The enzymatic conversion of pheophorbide a has been the subject of kinetic and mechanistic studies to understand the efficiency and regulation of the chlorophyll degradation pathway.

Pheophorbide-a Oxygenase (PaO) Kinetics: Studies on recombinant PaO from Arabidopsis thaliana have determined its kinetic parameters. The formation of the final product, pFCC (in a coupled reaction with RCCR), follows Michaelis-Menten kinetics with respect to the substrate pheophorbide a. The apparent Michaelis constant (Kₘ) for pheophorbide a has been reported to be approximately 6.0 µM. pnas.orguniprot.org In another study involving the enzyme "pheophorbidase" from Chenopodium album, which catalyzes a different modification of pheophorbide a, the Kₘ was found to be 12.5 µM. researchgate.net

The activity of PaO is not only regulated at the transcriptional level but also post-translationally. pnas.org In canola, for instance, the induction of PaO activity during seed maturation is largely controlled post-translationally, with evidence suggesting that dephosphorylation of the enzyme increases its activity. nih.govresearchgate.net

Interactive Data Table: Kinetic Parameters of Pheophorbide a Metabolizing Enzymes

Generated html

Mechanistic Insights: The mechanism of PaO places it in the category of Rieske-type non-heme iron-dependent monooxygenases. oup.comwikipedia.org These enzymes typically utilize a [2Fe-2S] cluster for electron transfer. The reaction involves the activation of molecular oxygen by the mononuclear iron center to perform the oxidative cleavage of the substrate.

The subsequent reduction by RCCR is stereospecific, leading to one of two possible C1 epimers of pFCC, depending on the plant species. pnas.orggenome.jp This indicates that different plant families have evolved distinct stereoselective versions of RCCR. scienceopen.com The fact that RCC is channeled between PaO and RCCR suggests a close physical association or a highly efficient substrate-product exchange between the two enzymes at the chloroplast inner envelope and stroma interface. oup.compnas.org

Advanced Applications in Chemical Biology and Materials Science

Development of Chemical Probes and Sensors

Chemical probes are essential small molecules used to study and manipulate biological systems. proteostasisconsortium.com The development of effective probes often requires molecules with specific recognition capabilities and signal-transduction mechanisms. proteostasisconsortium.comnih.gov

Biladiene-ab as a Ligand for Sensing Applications (e.g., oxygen)

The this compound scaffold has shown significant promise in the development of sensors, particularly for molecular oxygen. The principle behind this application lies in the ability of certain this compound metal complexes to act as photosensitizers. researchgate.netresearchgate.netmdpi.com When these complexes are irradiated with light, they can transfer energy to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet state (¹O₂). researchgate.netresearchgate.netmdpi.com This process forms the basis for photodynamic therapy and can be harnessed for oxygen sensing.

Palladium(II) biladiene complexes, in particular, have been a focus of research in this area. researchgate.netresearchgate.netmdpi.com The insertion of a heavy atom like palladium into the biladiene ligand enhances the generation of singlet oxygen upon irradiation with visible light. researchgate.netresearchgate.netmdpi.com For instance, the palladium complex of 10,10-dimethylbiladiene (Pd[DMBil1]) can generate singlet oxygen with a quantum yield (ΦΔ) of 0.54 when excited at 500 nm. researchgate.netresearchgate.netmdpi.com

Researchers have further modified the biladiene structure to improve its photosensitizing efficiency and shift its absorption to longer wavelengths, which is advantageous for biological applications. By conjugating phenyl-alkynyl groups at the 2- and 18-positions of the biladiene framework, a new complex (Pd[DMBil2-P61]) was created that absorbs light within the phototherapeutic window (600–900 nm). researchgate.netmdpi.com This modified complex exhibits a significantly higher singlet oxygen quantum yield of 0.84 upon irradiation at 600 nm, making it a highly efficient singlet oxygen photosensitizer. researchgate.netmdpi.com The ability of these complexes to sensitize singlet oxygen formation is directly related to the presence of oxygen, making them effective probes for its detection.

CompoundExcitation Wavelength (nm)Singlet Oxygen Quantum Yield (ΦΔ)
Pd[DMBil1]5000.54 researchgate.netresearchgate.netmdpi.com
Pd[DMBil2-PE]600~0.6 mdpi.com
Pd[DMBil2-P61]6000.84 researchgate.netmdpi.com

Biomimetic and Bioinspired Systems (e.g., light-harvesting constructs)

Nature's photosynthetic machinery provides a blueprint for designing artificial systems that can capture and convert solar energy. rsc.orgescholarship.orgresearchgate.net Biomimetic light-harvesting systems aim to replicate the efficient energy transfer processes found in natural photosystems. rsc.orgnih.gov The core principle involves chromophores that absorb light and transfer the excitation energy to a reaction center. escholarship.orgmdpi.com

This compound derivatives, with their strong absorption in the visible region, are attractive candidates for use as chromophores in artificial light-harvesting antennas. researchgate.net Their self-assembly properties can be exploited to create highly ordered structures that facilitate efficient energy transfer, mimicking the arrangement of chlorophylls (B1240455) in natural systems. rsc.org The development of such systems is a key area of research in artificial photosynthesis, with the goal of producing solar fuels. uu.seuc.edufutureoflife.org

Role in Catalysis (e.g., photoredox catalysis, metal-catalyzed transformations)

The rich electrochemical and photochemical properties of this compound complexes make them suitable for catalytic applications. osti.gov

In the realm of photoredox catalysis , these compounds can act as photosensitizers, initiating chemical reactions through light absorption. i-aps.orgarchive.org The excited state of a this compound complex can engage in electron transfer processes, oxidizing or reducing a substrate to generate reactive intermediates. diva-portal.org For example, iron-based complexes with N-heterocyclic carbene ligands have been shown to be effective photoredox catalysts, and this compound complexes offer a tunable platform for designing similar catalysts. diva-portal.org

Metal-catalyzed transformations represent another area where this compound ligands can play a crucial role. torvergata.itwindows.net The ability of the this compound framework to coordinate with various transition metals allows for the creation of catalysts with unique reactivity. beilstein-journals.org These catalysts can be employed in a variety of organic transformations, including cross-coupling reactions and cyclization reactions. torvergata.itmdpi.com

Integration into Advanced Materials and Optoelectronic Devices

The integration of this compound derivatives into advanced materials is an emerging field with significant potential. rsc.orgdentonvacuum.com Their optical and electronic properties can be harnessed for the development of novel optoelectronic devices. sigmaaldrich.comcam.ac.ukmdpi.com

By incorporating this compound moieties into polymers or other material matrices, it is possible to create materials with tailored light-absorbing or light-emitting properties. These materials could find applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting components. sigmaaldrich.com

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells. mdpi.com

Sensors: Building upon their sensing capabilities in solution, these molecules can be integrated into solid-state sensor devices.

The ability to modify the this compound structure through synthesis allows for fine-tuning of its properties to meet the specific requirements of these applications. sioc-journal.cnnih.govmdpi.com

Future Directions in Biladiene Ab Research

Exploration of Undiscovered Synthetic Routes

While current methods provide access to a range of biladiene-ab structures, the development of novel synthetic strategies remains a critical area of future research. The exploration of new synthetic routes is essential for accessing a wider diversity of this compound derivatives with unique substitution patterns and functionalities. nih.gov This includes the development of more efficient and modular approaches that allow for the rapid generation of libraries of compounds for screening in various applications. nih.govsavemyexams.com Key areas of focus will likely include the use of modern synthetic methodologies, such as computer-aided synthesis planning, to identify and validate new disconnection points and reaction pathways. chemrxiv.orgsynthiaonline.com

Rational Design of this compound Derivatives with Tailored Properties

A major thrust in future this compound research will be the rational design of derivatives with precisely controlled electronic and steric properties. By strategically modifying the peripheral substituents on the biladiene framework, researchers can tune the molecule's absorption and emission spectra, redox potentials, and reactivity. rsc.orgrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can significantly red-shift the absorption spectrum, a crucial feature for applications in photodynamic therapy (PDT) that require activation by light in the phototherapeutic window (600–900 nm). rsc.orgrsc.orgresearchgate.net

Recent studies have demonstrated that extending the π-conjugation of the biladiene core through the addition of phenylalkynyl groups at the 2- and 18-positions can lead to a significant red-shift in the absorption spectrum. rsc.orgrsc.org Further modifications, such as bridging these alkynyl groups with an anthracene (B1667546) moiety, have been shown to enhance both the absorption properties and the efficiency of singlet oxygen generation, a key requirement for effective photosensitizers. mdpi.commdpi.com The systematic exploration of a wide range of substituents and conjugation strategies will be crucial for developing next-generation this compound derivatives for specific applications. tcd.ie

Advancements in Spectroscopic Characterization of Transient Species

A deeper understanding of the photophysical and photochemical processes that govern the behavior of this compound complexes relies on advanced spectroscopic techniques. magnitudeinstruments.com Transient absorption spectroscopy (TAS) has proven to be an invaluable tool for probing the excited-state dynamics of these molecules, revealing complex deactivation pathways that are dependent on the excitation wavelength. osti.govresearchgate.net Future research will likely involve the application of increasingly sophisticated time-resolved spectroscopic methods to characterize the transient species formed upon photoexcitation, including the identification of short-lived intermediates and the elucidation of their decay kinetics. magnitudeinstruments.comosti.govresearchgate.net

These studies have already revealed unexpected photophysics in Pd(II) biladiene complexes, such as the observation of an additional lifetime when exciting at higher energies. osti.govresearchgate.net This has been attributed to the population of higher-energy metal-mixed-charge-transfer excited states. researchgate.net Further investigations using a combination of experimental and computational techniques will be essential to fully unravel the intricate excited-state manifolds of these systems and to guide the design of new complexes with optimized photophysical properties. osti.govresearchgate.net

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental investigation will be a cornerstone of future research in this compound chemistry. researchgate.net Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have already provided valuable insights into the electronic structure and excited-state dynamics of this compound complexes, helping to rationalize experimental observations. osti.govresearchgate.net The integration of machine learning and other data-driven approaches will further enhance the predictive power of computational models, accelerating the discovery of new this compound derivatives with desired properties. researchgate.net

This integrated approach will be particularly valuable for:

Predicting the spectroscopic and redox properties of new this compound derivatives before their synthesis. researchgate.net

Elucidating complex reaction mechanisms and excited-state deactivation pathways. osti.govresearchgate.net

Guiding the rational design of new catalysts and photosensitizers based on the this compound scaffold.

Expanding the Scope of Applications in Chemical Biology and Materials Science

The unique properties of this compound complexes make them promising candidates for a wide range of applications in chemical biology and materials science. usc.esappleacademicpress.com In the realm of chemical biology, a primary focus will continue to be their development as photosensitizers for PDT. researchgate.netmdpi.com Future efforts will aim to improve their efficacy by enhancing their absorption in the phototherapeutic window, increasing their singlet oxygen quantum yields, and improving their biocompatibility and tumor-targeting capabilities. researchgate.netmdpi.comnih.gov

Beyond PDT, this compound derivatives could be explored as:

Fluorescent probes for bioimaging.

Catalysts for a variety of chemical transformations. whiterose.ac.uk

Components of novel functional materials with interesting optical and electronic properties. appleacademicpress.comacs.org

Mechanistic Elucidation of Novel Biological Roles

While the application of synthetic this compound complexes in medicine is a major research focus, the elucidation of the biological roles of naturally occurring biladienes and their metabolites remains an important area of investigation. acs.org Understanding the biosynthesis and metabolism of these compounds in biological systems could reveal new therapeutic targets and diagnostic markers for various diseases. whiterose.ac.ukacs.org This will require a multidisciplinary approach, combining synthetic chemistry, biochemistry, and molecular biology to unravel the complex pathways involved in their formation and function. harvard.educaltech.edu

Q & A

How to formulate a focused research question for studying Biladiene-ab’s chemical properties?

A well-defined research question should:

  • Address a gap in existing literature (e.g., unexplored reactivity or stability of this compound derivatives) .
  • Be specific and testable, such as: “How do substituent electronic effects influence the photostability of this compound in polar solvents?” .
  • Avoid overly broad inquiries (e.g., “What is this compound?”) and instead focus on mechanistic or structural relationships .

Methodological Tip: Conduct a systematic literature review to identify understudied aspects of this compound, then refine the question using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) adapted for chemistry .

Q. What are the essential components of experimental design when synthesizing this compound?

Key considerations include:

  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to guidelines for experimental rigor .
  • Control Variables : Use reference compounds or solvent systems to isolate the effects of specific variables (e.g., light exposure) .
  • Characterization : Combine spectroscopic techniques (NMR, UV-Vis) and chromatographic methods (HPLC) to verify purity and structure .

Example Table:

VariableExperimental GroupControl Group
CatalystPd/C (5 mol%)No catalyst
SolventDMFToluene

Reference for best practices in reporting.

Q. How to ensure data integrity when analyzing this compound’s spectroscopic data?

  • Triangulation : Cross-validate results using multiple techniques (e.g., IR and mass spectrometry) .
  • Blinded Analysis : Assign independent researchers to interpret spectra to reduce bias .
  • Metadata Documentation : Record instrument calibration details and environmental conditions (e.g., humidity) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Contradictions may arise from:

  • Sample Purity : Re-run chromatography or recrystallization to eliminate impurities .
  • Experimental Artifacts : Test for solvent interactions or degradation under analytical conditions (e.g., laser-induced heating in Raman spectroscopy) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

Methodological Tip: Publish supporting information (e.g., raw spectra) to enable peer validation .

Q. How to integrate computational models with experimental data to predict this compound’s reactivity?

  • Theoretical Framework : Use density functional theory (DFT) to model reaction pathways, guided by experimental kinetics .
  • Hybrid Workflow :

Perform exploratory synthesis of this compound derivatives.

Optimize geometries computationally (e.g., Gaussian 09).

Validate predictions via cyclic voltammetry or UV-Vis spectroscopy .

  • Limitations : Address discrepancies by refining basis sets or considering solvent effects in simulations .

Q. What strategies optimize reaction conditions for this compound synthesis using factorial design?

  • Variable Screening : Use a 2^k factorial design to test factors like temperature, catalyst loading, and solvent polarity .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

Example Table:

FactorLow Level (-1)High Level (+1)
Temperature (°C)80120
Catalyst (mol%)210

Analyze yield data to isolate significant interactions .

Q. How to navigate ethical challenges in collaborative this compound research?

  • Data Sharing Agreements : Define authorship and IP rights upfront using frameworks like the Vancouver Protocol .
  • Transparency : Publish negative results and methodological limitations to avoid publication bias .
  • Regulatory Compliance : Obtain approvals for hazardous material handling and animal testing (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biladiene-ab
Reactant of Route 2
Biladiene-ab

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.